rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride
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Overview
Description
rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride: is a bicyclic amino acid derivative This compound is notable for its unique structural features, which include a bicyclo[320]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride typically involves the following steps:
Cyclization Reaction: Starting from a suitable diene and a dienophile, a Diels-Alder reaction is employed to form the bicyclic core.
Functional Group Transformations: Introduction of the amino and carboxylic acid groups is achieved through a series of functional group transformations, including amination and carboxylation reactions.
Resolution of Racemic Mixture: The racemic mixture is often resolved using chiral chromatography or crystallization techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Cyclization: Utilizing high-pressure reactors for the Diels-Alder reaction to ensure high yield and purity.
Automated Synthesis: Employing automated synthesis machines for precise control over reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed on the amino group, using reagents like alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in the products.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.
Industry
Material Science: Used in the development of new materials with unique properties due to its rigid bicyclic structure.
Mechanism of Action
The mechanism by which rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride .
- rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid .
Uniqueness
- Structural Features : The specific arrangement of the amino and carboxylic acid groups on the bicyclic framework makes it unique.
- Reactivity : Its reactivity profile differs due to the steric and electronic effects imparted by the bicyclic structure.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from organic synthesis to medicinal chemistry.
Properties
CAS No. |
2740591-90-4 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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